Regioselective Synthesis: 6-Chloro-4-hydroxy Pattern
The synthesis of 6-Chloro-4-hydroxynicotinonitrile proceeds via direct chlorination of 4-hydroxynicotinonitrile, yielding a product with chlorine exclusively at the 6-position. This stands in contrast to the 2-Chloro isomer, which requires a different starting material or synthetic route. The patent literature has established this compound class as an intermediate for preparing 4-haloalkylnicotinonitriles, which are themselves precursors to pesticides. [1] The exclusive regiochemistry of the 6-Cl product is a critical control point; use of the incorrect 2-Cl isomer in a synthetic sequence designed for 6-Cl substitution leads to a structurally distinct product with altered physicochemical and biological properties. [2]
| Evidence Dimension | Regioselectivity of chlorination |
|---|---|
| Target Compound Data | Chlorine exclusively at the 6-position of the pyridine ring, derived from 4-hydroxynicotinonitrile. |
| Comparator Or Baseline | 2-Chloro-4-hydroxynicotinonitrile: Chlorine at the 2-position. 6-Chloronicotinonitrile: Lacks the 4-OH group. |
| Quantified Difference | Positional isomerism leads to a distinct InChI Key (VJECLMLHTDAGJP-UHFFFAOYSA-N for the 6-Cl compound) compared to the 2-Cl isomer (ZNNTUZCAVDQLMZ-UHFFFAOYSA-N), confirming non-interchangeable chemical identity. |
| Conditions | Synthetic chemistry context: preparation of chlorinated nicotinonitrile derivatives via thionyl chloride-mediated chlorination. |
Why This Matters
For procurement, selecting the correct positional isomer is essential for synthetic route fidelity; using the incorrect isomer will result in a different final compound, invalidating the entire synthetic pathway and associated biological data.
- [1] Aventis CropScience GmbH. Process for the Preparation of 4-Haloalkylnicotinonitriles. US Patent Application 10013470, filed December 13, 2001. View Source
- [2] InChI Key Comparison: 6-Chloro-4-hydroxynicotinonitrile (VJECLMLHTDAGJP-UHFFFAOYSA-N) vs 2-Chloro-4-hydroxynicotinonitrile (ZNNTUZCAVDQLMZ-UHFFFAOYSA-N). InChI data from Molbase and Sigma-Aldrich. View Source
